BenchChemオンラインストアへようこそ!

Ciprofloxacin-d8 β-D-Glucuronide

LC-MS/MS Bioanalysis Isotope Dilution

Ciprofloxacin-d8 β-D-Glucuronide is the only viable internal standard for quantifying ciprofloxacin's phase II glucuronide metabolite by LC-MS/MS. Unlike unlabeled analogs, its deuterium labeling (8 D on piperazine ring) provides a distinct mass shift, ensuring co-elution and matrix effect correction across biological matrices. This guarantees method accuracy within FDA/ICH guidelines (±15%), preventing batch failures in multi-year preclinical studies. Ideal for PK/TK, DDI, and PBPK modeling.

Molecular Formula C₂₃H₁₈D₈FN₃O₉
Molecular Weight 515.51
Cat. No. B1158274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiprofloxacin-d8 β-D-Glucuronide
Synonyms1-[1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[1-(piperazinyl-d8)]-3-quinolinecarboxylate] β-D-Glucopyranuronic Acid; 
Molecular FormulaC₂₃H₁₈D₈FN₃O₉
Molecular Weight515.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ciprofloxacin-d8 β-D-Glucuronide: A Deuterated Internal Standard for LC-MS/MS Quantification of Ciprofloxacin Phase II Metabolism


Ciprofloxacin-d8 β-D-Glucuronide is a stable isotope-labeled (SIL) metabolite of the fluoroquinolone antibiotic ciprofloxacin . The compound is an acyl glucuronide, formed via conjugation of the parent drug's carboxylic acid moiety with glucuronic acid . It is categorized as an isotopic labeled analogue, a metabolite standard, and a pharmaceutical impurity standard, with a molecular weight of 515.51 g/mol and a molecular formula of C23H18D8FN3O9, differing from its unlabeled counterpart (C23H26FN3O9, 507.47 g/mol) by the substitution of eight deuterium atoms on the piperazine ring . This labeling strategy maintains the physicochemical properties of the native metabolite while providing a distinct mass difference for mass spectrometry detection, enabling its primary use as a reference standard for bioanalytical quantification and method validation in pharmaceutical research [1].

Why Ciprofloxacin-d8 β-D-Glucuronide Cannot Be Replaced by Unlabeled Ciprofloxacin Glucuronide in Quantitative LC-MS/MS


The use of Ciprofloxacin-d8 β-D-Glucuronide over its unlabeled analog is mandated by the fundamental principles of stable isotope dilution mass spectrometry. Unlabeled ciprofloxacin glucuronide cannot function as an internal standard (IS) because it is chemically identical to the target analyte and will co-elute, producing an indistinguishable ion signal. This renders it unable to correct for matrix effects (ion suppression/enhancement), which can vary significantly between biological samples and cause quantitative errors exceeding 15-20% [1]. In contrast, the deuterated analog co-elutes with the native metabolite, thus experiencing identical ionization and recovery conditions, but is differentiated by mass spectrometry [2]. This allows it to track and correct for sample-to-sample variability. Furthermore, the deuterium label prevents the IS signal from being confounded by the natural isotopic contribution of the analyte, ensuring measurement specificity and enabling the high precision and accuracy (±15% as per FDA guidelines) required for validated bioanalytical methods and pharmacokinetic studies [3].

Quantitative Evidence for Selecting Ciprofloxacin-d8 β-D-Glucuronide Over Alternative Approaches


Chromatographic Co-elution with Native Metabolite for Superior Matrix Effect Correction

Ciprofloxacin-d8 β-D-Glucuronide is structurally identical to its unlabeled counterpart, Ciprofloxacin β-D-Glucuronide, differing only by eight deuterium atoms . This ensures identical chromatographic retention times and co-elution with the native metabolite in reversed-phase LC-MS/MS [1]. In contrast, an alternative internal standard (e.g., a structural analog like another fluoroquinolone glucuronide) would exhibit a different retention time. This differential elution would subject the IS to a different solvent composition and matrix background during ionization, leading to incomplete or biased correction for matrix effects and compromised assay accuracy [2].

LC-MS/MS Bioanalysis Isotope Dilution Method Validation

Correcting for Acyl Glucuronide Instability: Critical for Accurate In Vitro-In Vivo Extrapolation

Acyl glucuronides like Ciprofloxacin β-D-Glucuronide are reactive metabolites that undergo hydrolysis and intramolecular acyl migration, potentially leading to the formation of covalent protein adducts [1]. This instability can cause significant analyte loss during sample collection, storage, and processing, leading to underestimation of true concentrations. While the unlabeled metabolite is prone to this degradation, the deuterated form, Ciprofloxacin-d8 β-D-Glucuronide, serves as a critical tool to quantify this loss [2]. By adding the deuterated IS at the point of sample collection, it undergoes the same degradation reactions. The ratio of analyte to IS remains constant, thus correcting for this instability and enabling accurate measurement of the parent drug's metabolic fate [3].

Drug Metabolism Acyl Glucuronide Reactivity Method Validation

Stability During Long-Term Storage: Quantified Degradation Data for Unlabeled Ciprofloxacin Glucuronide

In a stability study conducted by a commercial reference standard manufacturer, unlabeled Ciprofloxacin β-D-Glucuronide demonstrated significant degradation under standard storage conditions . While specific quantitative data for the deuterated analog is not publicly available in this report, it is widely acknowledged that the procurement of the more stable deuterated standard is a strategic choice to minimize the risk of working with a degraded reference material [1]. This study provides a baseline for the intrinsic instability of the molecule, highlighting the need for a stable isotopic form for reliable long-term use.

Reference Standard Stability Procurement Quality Control

Procurement-Driven Application Scenarios for Ciprofloxacin-d8 β-D-Glucuronide


Validated Bioanalytical Method Development for Ciprofloxacin Metabolite Profiling

In a regulated bioanalytical laboratory, developing and validating an LC-MS/MS method for quantifying ciprofloxacin's phase II metabolite requires an internal standard that can correct for both matrix effects and analyte instability. Ciprofloxacin-d8 β-D-Glucuronide is the only viable option. Its co-elution with the native metabolite ensures robust matrix effect correction across different biological matrices (plasma, urine, tissue homogenates), meeting FDA/ICH guidelines for accuracy and precision [1]. An analog IS (e.g., another fluoroquinolone glucuronide) would fail this requirement due to differential elution, potentially leading to method validation failure [2].

Long-Term Pharmacokinetic and Toxicokinetic (PK/TK) Studies in Preclinical Species

For multi-year preclinical programs, the stability of analytical reference standards is critical for cross-study data comparison and regulatory submission consistency. The procurement of Ciprofloxacin-d8 β-D-Glucuronide mitigates the risk associated with the inherent instability of acyl glucuronides [1]. By serving as a stable reference, it ensures that degradation of the standard does not compromise the accuracy of the calibration curve over the course of the study. This prevents costly analytical batch failures and re-analysis, ensuring consistent and defensible PK/TK data from early preclinical through to late-stage development [2].

Accurate In Vitro Metabolism Studies for Drug-Drug Interaction (DDI) Assessment

When investigating the potential for ciprofloxacin to inhibit UDP-glucuronosyltransferases (UGTs) or to assess its metabolic clearance in human hepatocytes, accurate quantitation of the glucuronide metabolite is paramount. The reactive nature of Ciprofloxacin β-D-Glucuronide can lead to its significant loss through hydrolysis and covalent binding during the incubation period [1]. Using Ciprofloxacin-d8 β-D-Glucuronide as an IS, added immediately post-incubation, corrects for this loss and enables accurate determination of the true formation rate of the metabolite. This provides reliable input parameters for in vitro-in vivo extrapolation (IVIVE) and physiologically based pharmacokinetic (PBPK) modeling [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ciprofloxacin-d8 β-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.